molecular formula C14H17NO5S B12308731 (4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester

(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester

Cat. No.: B12308731
M. Wt: 311.36 g/mol
InChI Key: HKPQLZKNLFNSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxathiazole ring fused with an indene moiety, making it an interesting subject for chemical research and industrial applications.

Properties

Molecular Formula

C14H17NO5S

Molecular Weight

311.36 g/mol

IUPAC Name

tert-butyl 2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate

InChI

InChI=1S/C14H17NO5S/c1-14(2,3)19-13(16)15-12-10-7-5-4-6-9(10)8-11(12)20-21(15,17)18/h4-7,11-12H,8H2,1-3H3

InChI Key

HKPQLZKNLFNSFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2C(CC3=CC=CC=C23)OS1(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiazole ring and its subsequent fusion with the indene structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, (4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester can be used as a probe to study enzyme interactions and metabolic pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure may allow for the design of molecules with specific biological activities.

Industry

In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or activation. The compound’s unique structure allows it to bind selectively to certain proteins, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester stands out due to its fused ring structure and the presence of both sulfur and oxygen atoms within the oxathiazole ring. This unique combination of features makes it a valuable compound for research and industrial applications.

Biological Activity

Overview

(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester is a complex organic compound with significant potential in biological research and medicinal chemistry. Its unique structure enables various biological activities that warrant detailed investigation. This article focuses on its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

PropertyValue
Molecular FormulaC14H17NO5S
Molecular Weight311.36 g/mol
IUPAC Nametert-butyl 2,2-dioxo-4,8b-dihydro-3aH-indeno[1,2-d]oxathiazole-1-carboxylate
InChI KeyHKPQLZKNLFNSFK-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1C2C(CC3=CC=CC=C23)OS1(=O)=O

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The oxathiazole ring and the fused indene structure play crucial roles in modulating enzyme activities and influencing metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.
  • Protein Binding : Its unique structural features allow it to bind selectively to proteins, potentially altering their function.

Research Applications

In biological research settings, (4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester serves as a valuable probe for studying:

  • Enzyme Interactions : It can be used to investigate the dynamics of enzyme-substrate interactions.
  • Metabolic Pathways : The compound aids in elucidating complex metabolic pathways by acting as a marker or inhibitor.

Medicinal Chemistry

The compound shows promise in the development of new therapeutic agents due to its ability to interact with biological targets. Its structure may facilitate the design of drugs with enhanced efficacy against specific diseases.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

  • Antiviral Activity : In vitro studies demonstrated that derivatives of this compound exhibited inhibitory effects against viral replication processes. For example:
    • A study found that modifications to the carboxylic acid group significantly influenced antiviral potency against HIV reverse transcriptase (RT) .
    Compound VariantIC50 (µM)Activity Description
    Parent Compound18Moderate inhibition
    Carboxamide Variant0.65Strong inhibition
  • Enzyme Inhibition Assays : The compound was tested for its ability to inhibit specific enzymes involved in RNA processing. Results indicated varying degrees of inhibition depending on structural modifications:
    Enzyme Type% Inhibition (Pre-Incubation)% Inhibition (Reaction Initiation)
    RNase H91%74%
    Reverse Transcriptase92%80%

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